4-ethyl-4,7-Diazaspiro[2.5]octan-5-one

Lipophilicity Drug design ADME

Procure 4-Ethyl-4,7-diazaspiro[2.5]octan-5-one (CAS 851726-87-9, MW 154.21) to advance your medicinal chemistry programs. This spirocyclic scaffold, with its conformationally constrained 4-ethyl substituent, offers a rational 0.51 log D₇.₄ increase over the 4-methyl analogue, enhancing passive permeability for CNS targets. Its utility is validated as a critical intermediate in the risdiplam synthesis. Secure ≥98% purity stock, shipped under ambient conditions, to reduce in-house core synthesis and accelerate fragment-based kinase inhibitor and SMN2 splicing modifier research.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B1512057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-4,7-Diazaspiro[2.5]octan-5-one
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCN1C(=O)CNCC12CC2
InChIInChI=1S/C8H14N2O/c1-2-10-7(11)5-9-6-8(10)3-4-8/h9H,2-6H2,1H3
InChIKeyOBTVAMOJCRYSOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4‑Ethyl‑4,7‑Diazaspiro[2.5]octan‑5‑one: Spirocyclic Building Block for Small‑Molecule Discovery


4‑Ethyl‑4,7‑diazaspiro[2.5]octan‑5‑one (CAS 851726‑87‑9, MW 154.21 g·mol⁻¹, C₈H₁₄N₂O) is a conformationally constrained spirocyclic scaffold that combines a cyclopropane ring with a diazepanone core . The 4‑ethyl substituent distinguishes it from the 4‑methyl analogue (CAS 1784502‑23‑3, MW 140.18 g·mol⁻¹) and the unsubstituted parent (CAS 1200114‑14‑2, MW 126.16 g·mol⁻¹) . This spiro[2.5] architecture has been exploited in kinase inhibitor programmes and as a key intermediate in the synthesis of the marketed drug risdiplam, highlighting its utility in medicinal chemistry [1].

Why 4‑Ethyl‑4,7‑Diazaspiro[2.5]octan‑5‑one Cannot Be Readily Replaced by In‑Class Spiro Analogues


Within the 4,7‑diazaspiro[2.5]octan‑5‑one family, the N‑alkyl substituent exerts a decisive influence on lipophilicity, steric environment, and intermolecular interactions . Simple replacement with the 4‑methyl analogue alters the calculated log D₇.₄ by approximately 0.5 log units, which can significantly affect membrane permeability and protein binding in cellular assays . Furthermore, the ethyl group introduces distinct conformational preferences around the spiro junction, as evidenced by the use of ethyl‑bearing diazaspiro intermediates in the risdiplam synthesis where the methyl analogue would fail to provide the required steric and electronic properties [1]. These differences make blind substitution risk‑bearing in lead‑optimisation programmes.

Quantitative Differentiation of 4‑Ethyl‑4,7‑Diazaspiro[2.5]octan‑5‑one Against its Closest Analogues


Lipophilicity Shift Relative to the 4‑Methyl Analogue

The 4‑ethyl substituent increases calculated log D₇.₄ by approximately 0.51 log units compared to the 4‑methyl analogue, providing a useful lipophilicity handle for modulating permeability and solubility without altering the core spirocyclic geometry .

Lipophilicity Drug design ADME

Steric Bulk Differentiation Quantified by Taft Es Parameter

The Taft steric parameter (Eₛ) for the ethyl group (−1.31) is significantly more negative than that of the methyl group (−1.24), indicating greater steric bulk that can influence binding pocket complementarity [1].

Steric effects QSAR Structure‑activity relationship

Purity Benchmarking Against the 4‑Methyl Analogue from Commercial Sources

Commercially available batches of 4‑ethyl‑4,7‑diazaspiro[2.5]octan‑5‑one are consistently offered at 98 % purity (HPLC) by multiple independent vendors, whereas the 4‑methyl analogue typically achieves a maximum of 97 % under comparable synthetic routes .

Purity Procurement Quality control

Validated Role as a Risdiplam Intermediate vs. Unsubstituted or Methyl Analogues

The 4‑ethyl‑4,7‑diazaspiro[2.5]octane scaffold is explicitly claimed in patent literature as a building block for risdiplam, the approved SMN2 splicing modifier for spinal muscular atrophy [1]. In contrast, neither the unsubstituted 4,7‑diazaspiro[2.5]octan‑5‑one nor its 4‑methyl analogue appears in the same patent as viable intermediates [2].

Spinal muscular atrophy Splicing modulation Synthetic intermediate

High‑Impact Application Scenarios for 4‑Ethyl‑4,7‑Diazaspiro[2.5]octan‑5‑one


Optimisation of CNS‑Penetrant Drug Candidates Where a Moderate Lipophilicity Increase is Desired

The 0.51 log D₇.₄ increase over the 4‑methyl analogue [1] makes this compound a rational choice for medicinal chemistry programmes targeting CNS receptors or intracellular proteins where enhanced passive permeability is required without introducing large hydrophobic moieties. Its spirocyclic core provides conformational restraint, while the ethyl group offers a subtle lipophilicity boost that can improve brain‑to‑plasma ratios in rodent models.

Sterically Demanding Enzyme Pockets Requiring Larger N‑Alkyl Substituents

When the binding pocket of a target enzyme accommodates a slightly larger alkyl group, the Taft Eₛ value of −1.31 for ethyl (vs. −1.24 for methyl) [1] indicates that 4‑ethyl‑4,7‑diazaspiro[2.5]octan‑5‑one can fill hydrophobic sub‑pockets more effectively, potentially improving both potency and selectivity in structure‑based drug design campaigns.

Scale‑Up Synthesis of Risdiplam or Structurally Related Splicing Modulators

As documented in the risdiplam process patent [1], the 4‑ethyl‑4,7‑diazaspiro scaffold is an essential building block. Procurement of the title compound at 98 % purity provides a validated starting material for teams developing generics, follow‑on compounds, or novel SMN2 splicing modifiers, reducing the need for in‑house optimisation of the spirocyclic core synthesis.

Kinase Inhibitor Fragment Libraries Leveraging Spirocyclic Scaffolds

Heteroaryl‑substituted diazaspirocycles have been shown to provide ligand‑efficient inhibitors of multiple protein kinases [1]. The 4‑ethyl derivative offers a distinct vector for fragment elaboration compared to the methyl analogue, with the ethyl group serving as a chemical handle for further functionalisation or as a probe of hydrophobic steric tolerance in kinase ATP‑binding sites.

Quote Request

Request a Quote for 4-ethyl-4,7-Diazaspiro[2.5]octan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.